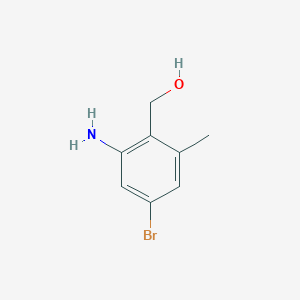![molecular formula C6H4Br2N4 B13649598 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine atoms at the 5th and 8th positions and a methyl group at the 2nd position on the triazolopyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the bromination of 2-methyl-[1,2,4]triazolo[1,5-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions involving the use of a base and a suitable solvent like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl or heteroaryl compounds formed through the coupling of the triazolopyrazine core with other aromatic systems.
Applications De Recherche Scientifique
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atoms and the triazolopyrazine core may play a crucial role in binding to these targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine: This compound lacks the bromine atoms and has a saturated ring system, making it structurally distinct.
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar to 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine but with different bromination patterns.
Uniqueness
This compound is unique due to its specific bromination pattern and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and materials.
Propriétés
Formule moléculaire |
C6H4Br2N4 |
|---|---|
Poids moléculaire |
291.93 g/mol |
Nom IUPAC |
5,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H4Br2N4/c1-3-10-6-5(8)9-2-4(7)12(6)11-3/h2H,1H3 |
Clé InChI |
GAVVLRRUCLQZPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CN=C(C2=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)












![N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
